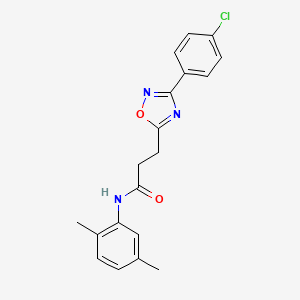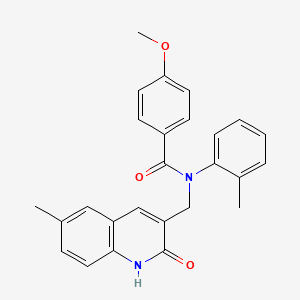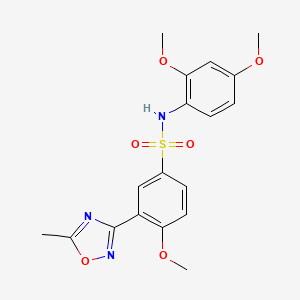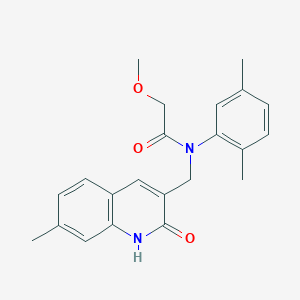![molecular formula C22H21ClN2O4S B7695471 N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7695471.png)
N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide, commonly known as DMAPT, is a small molecule inhibitor that has shown potential in cancer research. It was first synthesized in 2001 by a group of researchers led by Professor David Thurston at the University of Newcastle upon Tyne.
Mécanisme D'action
Further studies could investigate the precise mechanism of action of DMAPT, particularly its effects on other signaling pathways.
In conclusion, DMAPT is a promising small molecule inhibitor that has shown potential in cancer research. Its ability to inhibit the transcription factor NF-κB makes it a suitable candidate for combination therapy and targeted delivery systems. Further studies are needed to investigate its safety and efficacy in humans, as well as its precise mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMAPT is its relatively low toxicity compared to other small molecule inhibitors. This makes it a suitable candidate for in vivo studies. However, one limitation is its poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
1. Combination therapy: DMAPT has shown potential in combination with other chemotherapeutic agents. Future studies could investigate the efficacy of DMAPT in combination with other drugs.
2. Targeted delivery: The poor solubility of DMAPT could be overcome by developing targeted delivery systems, such as nanoparticles or liposomes.
3. Clinical trials: Further clinical trials are needed to investigate the safety and efficacy of DMAPT in humans.
4.
Méthodes De Synthèse
The synthesis of DMAPT involves a multi-step process starting from commercially available starting materials. The first step involves the conversion of 3,4-dimethoxybenzoic acid to the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-(2-phenylethyl)methanesulfonamide to give the intermediate compound. The final step involves the reaction of the intermediate with hydroxylamine to give DMAPT.
Applications De Recherche Scientifique
DMAPT has been extensively studied for its potential in cancer research. It has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of genes that promote cell survival and proliferation. Inhibition of NF-κB has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Propriétés
IUPAC Name |
3-(benzylsulfamoyl)-N-[(4-chlorophenyl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-20-12-9-18(22(26)24-14-17-7-10-19(23)11-8-17)13-21(20)30(27,28)25-15-16-5-3-2-4-6-16/h2-13,25H,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYFQIACCQKDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7695399.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide](/img/structure/B7695407.png)









